molecular formula C20H23N3O2 B5397256 7-methyl-N-1-naphthyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide

7-methyl-N-1-naphthyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide

Katalognummer B5397256
Molekulargewicht: 337.4 g/mol
InChI-Schlüssel: LQXITWSHUILKFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-methyl-N-1-naphthyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide is a synthetic compound that has gained significant attention from the scientific community due to its potential pharmacological applications. The compound is also known as JNJ-40411813 and is a spirocyclic γ-secretase modulator.

Wirkmechanismus

JNJ-40411813 acts as a modulator of γ-secretase, which is an enzyme complex that cleaves APP to produce Aβ peptides. The compound binds to the enzyme complex and alters its conformation, leading to a reduction in the production of Aβ peptides. The compound also inhibits the Notch signaling pathway by preventing the cleavage of Notch receptors, which are involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
JNJ-40411813 has been shown to reduce the production of Aβ peptides in vitro and in vivo models of AD. The compound has also been shown to inhibit the growth of cancer cells in preclinical studies. However, the compound has not been tested in humans, and its long-term effects on the human body are unknown.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of JNJ-40411813 is its specificity towards γ-secretase and Notch signaling pathways, which makes it a potential therapeutic agent for AD and cancer. However, the compound's complex synthesis method and limited availability may hinder its use in lab experiments.

Zukünftige Richtungen

Future research on JNJ-40411813 should focus on its potential therapeutic applications in AD and cancer. The compound's safety and efficacy should be tested in clinical trials to determine its suitability as a drug candidate. Additionally, the compound's mechanism of action should be further elucidated to understand its effects on other biological pathways. Finally, efforts should be made to develop more efficient synthesis methods for JNJ-40411813 to facilitate its use in lab experiments and drug development.

Synthesemethoden

The synthesis of JNJ-40411813 involves a multi-step process that includes the reaction of 1-naphthylamine with ethyl acetoacetate to form a β-ketoamide intermediate. The intermediate is then reacted with 1,2-diaminocyclohexane to yield the desired spirocyclic compound. The final step involves the introduction of a methyl group at the 7th position of the naphthalene ring using a palladium-catalyzed cross-coupling reaction.

Wissenschaftliche Forschungsanwendungen

JNJ-40411813 has been extensively studied for its potential therapeutic applications in Alzheimer's disease (AD). The compound is a γ-secretase modulator that inhibits the cleavage of amyloid precursor protein (APP) and reduces the production of amyloid-β (Aβ) peptides, which are known to form plaques in the brains of AD patients. The compound has also shown promising results in the treatment of cancer, as it inhibits the Notch signaling pathway, which is involved in the regulation of cell proliferation and differentiation.

Eigenschaften

IUPAC Name

7-methyl-N-naphthalen-1-yl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-22-12-5-10-20(18(22)24)11-13-23(14-20)19(25)21-17-9-4-7-15-6-2-3-8-16(15)17/h2-4,6-9H,5,10-14H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXITWSHUILKFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2(C1=O)CCN(C2)C(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.